N-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetamide
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Overview
Description
N-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetamide is a heterocyclic compound that features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetamide typically involves the reaction of hydrazine derivatives with β-dicarbonyl compounds. One common method includes the cyclization of hydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The reaction is usually carried out in ethanol or methanol as solvents at temperatures ranging from 60°C to 80°C .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also gaining traction in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents such as thionyl chloride (SOCl₂) are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, hydroxypyrazoles, and pyrazole derivatives with different functional groups, depending on the reagents and conditions used .
Scientific Research Applications
N-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of N-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamide
- 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile
Uniqueness
N-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals .
Properties
Molecular Formula |
C5H8N4O2 |
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Molecular Weight |
156.14 g/mol |
IUPAC Name |
N-(3-amino-5-oxo-1,4-dihydropyrazol-4-yl)acetamide |
InChI |
InChI=1S/C5H8N4O2/c1-2(10)7-3-4(6)8-9-5(3)11/h3H,1H3,(H2,6,8)(H,7,10)(H,9,11) |
InChI Key |
PSBRKWPUGYFRTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(=NNC1=O)N |
Origin of Product |
United States |
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